3-Amino-4-fluoro-2'-(trifluoromethyl)biphenyl
Overview
Description
The compound “3-Amino-4-fluoro-2’-(trifluoromethyl)biphenyl” is likely to be a derivative of biphenyl, which is a type of aromatic hydrocarbon . It has an amino group (-NH2), a fluoro group (-F), and a trifluoromethyl group (-CF3) attached to the biphenyl core .
Synthesis Analysis
While specific synthesis methods for “3-Amino-4-fluoro-2’-(trifluoromethyl)biphenyl” were not found, similar compounds are often synthesized using Suzuki–Miyaura coupling . This is a widely-used method for forming carbon-carbon bonds under mild and functional group tolerant conditions .
Molecular Structure Analysis
The molecular structure of “3-Amino-4-fluoro-2’-(trifluoromethyl)biphenyl” would consist of two phenyl rings (the biphenyl core) with the aforementioned amino, fluoro, and trifluoromethyl groups attached .
Scientific Research Applications
Antibacterial Agents
The compound has been evaluated for its potential as an antibacterial agent. Derivatives of this compound have shown potent inhibitory activities against antibiotic-resistant bacteria, including Gram-positive and Gram-negative pathogens . This is particularly significant in the fight against antibiotic resistance, which is a major global health concern.
Pharmaceutical Drug Development
The trifluoromethyl group present in this compound is a common feature in many FDA-approved drugs. The presence of this group can enhance the biological activity and metabolic stability of pharmaceuticals . Therefore, this compound could be a valuable intermediate in the synthesis of new drug candidates.
Organic Synthesis Intermediate
This compound serves as an intermediate in organic synthesis, particularly in the creation of diphenylthioethers, which are useful in various chemical processes .
Coagulation Factor Inhibition
Derivatives of this compound have been discovered as potent inhibitors of blood coagulation factor Xa. This is an essential target for the development of anticoagulant drugs, which are used to prevent blood clots .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes in the body .
Mode of Action
It is known that the compound can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of two different organic groups, one electrophilic and one nucleophilic, in the presence of a palladium catalyst .
Biochemical Pathways
The compound’s involvement in suzuki–miyaura coupling suggests it may influence pathways involving carbon–carbon bond formation .
Pharmacokinetics
The compound’s molecular weight (1800997) and structure suggest it may have certain pharmacokinetic properties . For instance, its relatively low molecular weight may favor absorption and distribution, while the presence of fluorine atoms could impact its metabolic stability .
Result of Action
Its potential involvement in suzuki–miyaura coupling suggests it may play a role in the synthesis of complex organic molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Fluoro-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine. For instance, the compound’s reactivity may be influenced by temperature, pH, and the presence of other chemical species . Additionally, its stability could be affected by exposure to light, heat, and moisture .
properties
IUPAC Name |
2-fluoro-5-[2-(trifluoromethyl)phenyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N/c14-11-6-5-8(7-12(11)18)9-3-1-2-4-10(9)13(15,16)17/h1-7H,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEKEYDQUSQIQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.